molecular formula C22H25N5O3S B3304191 N-(2-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide CAS No. 921581-19-3

N-(2-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3304191
CAS No.: 921581-19-3
M. Wt: 439.5 g/mol
InChI Key: YSNVAYHGCXOBKW-UHFFFAOYSA-N
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Description

This compound features a central imidazo[2,1-c][1,2,4]triazole core fused with a seven-membered ring system. Key structural elements include:

  • N-(2-ethoxyphenyl) group: A 2-ethoxy-substituted phenyl ring attached to the acetamide nitrogen.
  • Sulfanyl bridge: A thioether linkage connecting the acetamide to the imidazo-triazole moiety.
  • 7-(4-ethoxyphenyl) substituent: A 4-ethoxy-substituted phenyl group at the 7-position of the imidazo-triazole ring.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-3-29-17-11-9-16(10-12-17)26-13-14-27-21(26)24-25-22(27)31-15-20(28)23-18-7-5-6-8-19(18)30-4-2/h5-12H,3-4,13-15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNVAYHGCXOBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, followed by the introduction of the ethoxyphenyl groups and the sulfanylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The ethoxyphenyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

N-(2-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide has shown promise in medicinal chemistry due to its potential biological activity. The imidazo[2,1-c][1,2,4]triazole core is known for its interactions with various biological targets:

  • Antimicrobial Activity : Compounds with similar structures have been studied for their efficacy against bacterial and fungal infections.
  • Anticancer Properties : Preliminary studies suggest that such compounds may inhibit cancer cell proliferation through specific molecular interactions.

Pharmacology

The pharmacological potential of this compound includes:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Modulation : Its structure allows it to bind to various receptors in the body potentially modulating their activity.

Materials Science

In materials science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with unique properties.
  • Nanotechnology : Its structural features may allow for applications in drug delivery systems or as components in nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Target Compound vs. Triazole-Based Analogs

The imidazo-triazole core in the target compound distinguishes it from simpler triazole derivatives (e.g., 1,2,4-triazoles in ). Key differences:

  • Steric profile: The fused ring system introduces conformational constraints absent in non-fused analogs.

Examples of Triazole Analogs :

N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Substituents: 4-methoxyphenyl and phenoxymethyl groups on the triazole.

2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide ():

  • Substituents: Allyl and thienyl groups.
  • Synthesis: Likely involves thiol-alkylation of triazole precursors .

Substituent Effects on Bioactivity

Ethoxy and methoxy groups are common in analogs, but positional isomers (e.g., 2- vs. 4-ethoxy) modulate activity:

  • N-(3-Chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ():
    • Incorporates bulky tert-butyl and chloro-methyl groups, which may enhance metabolic stability .
  • 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide (): Amino and 3-ethoxyphenyl groups may improve solubility and target affinity .

Tabulated Comparison of Key Compounds

Compound ID/Evidence Core Structure Key Substituents Synthesis Method Reported Bioactivity
Target Compound Imidazo[2,1-c][1,2,4]triazole 2-ethoxyphenyl, 4-ethoxyphenyl Likely cyclization/thiol coupling Not explicitly reported
1,2,4-triazole 4-methoxyphenyl, phenoxymethyl Thiol-alkylation Potential anti-inflammatory
1,2,4-triazole Allyl, 2-thienyl Thiol-alkylation Not reported
1,2,4-triazole 4-ethyl, acetylamino phenoxy Thiol-alkylation Anti-exudative (45% inhibition)
1,2,4-triazole 3-ethoxyphenyl, amino Thiol-alkylation Analgesic potential

Biological Activity

N-(2-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique heterocyclic structure that includes an imidazo[2,1-c][1,2,4]triazole core. This core is associated with various biological activities and enhances the compound's potential as a pharmacological agent. The molecular formula is C21H23N5O3SC_{21}H_{23}N_{5}O_{3}S with a molecular weight of 455.5 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H23N5O3S
Molecular Weight455.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole and triazole moieties contribute to its binding affinity and specificity towards these targets.

Antiviral Activity

Research has indicated that compounds containing the imidazo[2,1-c][1,2,4]triazole structure exhibit antiviral properties. For instance, derivatives have shown effectiveness against various viral strains by inhibiting key viral enzymes. A study highlighted that modifications in the substituents of triazole derivatives could enhance their antiviral efficacy against influenza viruses .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Similar compounds have been studied for their effects on cancer cell lines. For example, specific imidazole derivatives demonstrated significant cytotoxic effects against MCF-7 breast cancer cells . The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interaction with cellular pathways.

Antioxidant Activity

Antioxidant properties have also been linked to compounds with similar structures. Studies show that certain triazole derivatives exhibit notable radical scavenging abilities . The presence of phenolic groups in the structure enhances these antioxidant effects.

Study 1: Antiviral Efficacy

In a study investigating various heterocyclic compounds for antiviral activity against influenza A virus (IAV), derivatives similar to this compound were found to inhibit viral replication through interference with guanine nucleotide synthesis .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of imidazole-based compounds revealed that several derivatives exhibited significant cytotoxicity against multiple cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

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